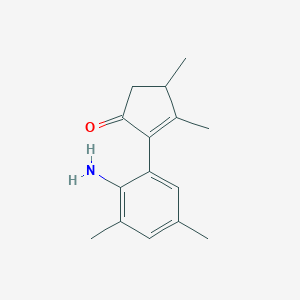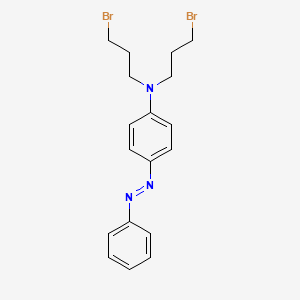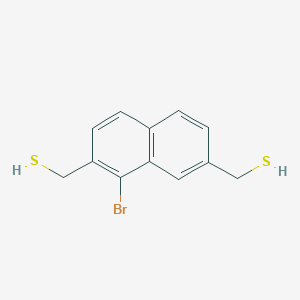
(1-Bromonaphthalene-2,7-diyl)dimethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Bromonaphthalene-2,7-diyl)dimethanethiol is an organic compound that features a bromine atom and two thiol groups attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromonaphthalene-2,7-diyl)dimethanethiol typically involves the bromination of naphthalene followed by the introduction of thiol groups. One common method involves the use of 1-bromonaphthalene as a starting material. The thiol groups can be introduced through a reaction with methanethiol in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and thiolation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(1-Bromonaphthalene-2,7-diyl)dimethanethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The bromine atom can be reduced to form naphthalene derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions .
Major Products
Major products formed from these reactions include disulfides, reduced naphthalene derivatives, and various substituted naphthalene compounds .
Scientific Research Applications
(1-Bromonaphthalene-2,7-diyl)dimethanethiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism by which (1-Bromonaphthalene-2,7-diyl)dimethanethiol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiol groups can form covalent bonds with cysteine residues in proteins, potentially altering their function. The bromine atom can participate in halogen bonding, influencing molecular recognition and binding .
Comparison with Similar Compounds
Similar Compounds
1-Bromonaphthalene: Lacks the thiol groups, making it less reactive in certain chemical reactions.
2,7-Dibromonaphthalene: Contains two bromine atoms but no thiol groups, leading to different reactivity and applications.
Naphthalene-2,7-dithiol:
Uniqueness
(1-Bromonaphthalene-2,7-diyl)dimethanethiol is unique due to the presence of both a bromine atom and two thiol groups, which confer distinct reactivity and versatility in chemical synthesis and research applications .
Properties
CAS No. |
923025-37-0 |
|---|---|
Molecular Formula |
C12H11BrS2 |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
[8-bromo-7-(sulfanylmethyl)naphthalen-2-yl]methanethiol |
InChI |
InChI=1S/C12H11BrS2/c13-12-10(7-15)4-3-9-2-1-8(6-14)5-11(9)12/h1-5,14-15H,6-7H2 |
InChI Key |
WYATZOBSXUPGEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2Br)CS)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Cyclohexyl-3-[2-(dimethylamino)ethyl]urea](/img/structure/B14176145.png)
![3,6-Dichloro-4-{4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B14176154.png)
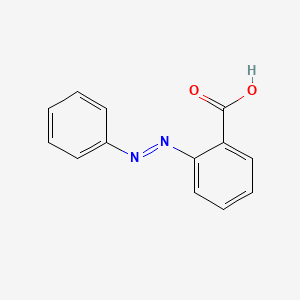
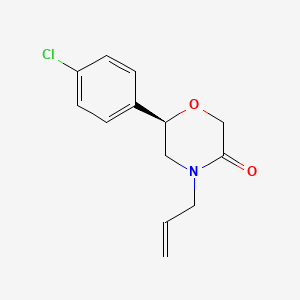
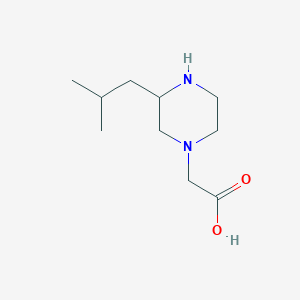
![2-Amino-5-{[(4-chloropyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14176175.png)
![4-(Cyclooct-1-en-1-yl)-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole](/img/structure/B14176176.png)
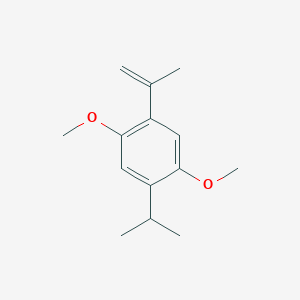
![(2R,4S)-2,4-Dimethyl-5-[(trimethylsilyl)methyl]hex-5-en-1-ol](/img/structure/B14176191.png)
![N-Hydroxy-3-[(4-phenylbutyl)sulfamoyl]propanamide](/img/structure/B14176197.png)
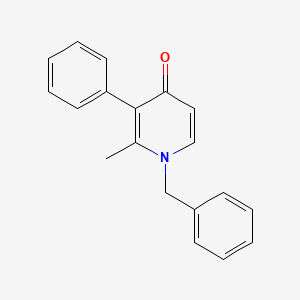
![3-Butyn-1-ol, 4-[4-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14176207.png)
